5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLRKHNUTZIYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing 5 2 Iodophenyl 1,3,4 Thiadiazol 2 Amine in Modern Chemical Research
The design and synthesis of novel chemical entities with specific functional properties is a cornerstone of contemporary chemical science. Within this pursuit, the compound 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine emerges as a molecule of significant interest. Its structure is a deliberate amalgamation of a privileged heterocyclic scaffold and a strategically placed halogen atom, each contributing unique characteristics that are highly sought after in both medicinal and materials chemistry. The following sections will deconstruct the components of this compound to provide a comprehensive understanding of its scientific value.
Synthetic Methodologies and Chemical Transformations of 5 2 Iodophenyl 1,3,4 Thiadiazol 2 Amine
Comprehensive Analysis of Synthetic Routes to 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives
The synthesis of the 2-amino-1,3,4-thiadiazole core is a well-established area of heterocyclic chemistry, with numerous methods developed over the years. The most prevalent and versatile approaches commence from thiosemicarbazide (B42300) or its derivatives, which undergo cyclization with a variety of carbonyl compounds or their equivalents.
One of the most common methods involves the acid-catalyzed cyclodehydration of 1-acylthiosemicarbazides. These intermediates are typically prepared by reacting a carboxylic acid with thiosemicarbazide. The subsequent cyclization is often promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA). youtube.com A notable development in this area is the use of polyphosphate ester (PPE) as a mild and effective reagent for a one-pot synthesis from a carboxylic acid and thiosemicarbazide, avoiding the use of harsh and toxic additives like phosphorus oxychloride (POCl₃). researchgate.net
Another significant route involves the reaction of thiosemicarbazide with nitriles, which provides 2-amino-1,3,4-thiadiazoles in moderate to good yields. nih.govorganic-chemistry.org Furthermore, a two-step, one-pot sequence involving the condensation of thiosemicarbazide with an aldehyde, followed by an iodine-mediated oxidative C-S bond formation, has been established as an efficient, transition-metal-free pathway to these heterocycles. researchgate.netrsc.org The choice of reagent and solvent system can be crucial for achieving regioselectivity in the cyclization step, particularly when using substituted thiosemicarbazides. nih.gov
Below is a table summarizing key synthetic strategies for 2-amino-1,3,4-thiadiazole derivatives.
| Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |
| Carboxylic Acid + Thiosemicarbazide | 1. Acylation; 2. H₂SO₄ (or PPA) | 5-Substituted-1,3,4-thiadiazol-2-amine | youtube.com |
| Carboxylic Acid + Thiosemicarbazide | Polyphosphate Ester (PPE), one-pot | 5-Substituted-1,3,4-thiadiazol-2-amine | researchgate.net |
| Aldehyde + Thiosemicarbazide | 1. Condensation; 2. I₂/K₂CO₃ | 5-Substituted-1,3,4-thiadiazol-2-amine | rsc.org |
| Substituted Nitrile + Thiosemicarbazide | Base/Solvent | 5-Substituted-1,3,4-thiadiazol-2-amine | nih.govorganic-chemistry.org |
Targeted Synthesis of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine: Reaction Pathways, Catalysis, and Yield Optimization
The targeted synthesis of this compound logically follows the general principles outlined above. The most direct pathway involves the cyclization of N-(2-iodobenzoyl)thiosemicarbazide. This intermediate is readily accessible from the reaction of 2-iodobenzoic acid or its more reactive acyl chloride derivative with thiosemicarbazide.
Reaction Pathway:
Formation of the Acylthiosemicarbazide Intermediate: 2-Iodobenzoyl chloride is reacted with thiosemicarbazide in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at low temperature to yield N-(2-iodobenzoyl)thiosemicarbazide.
Cyclodehydration: The resulting acylthiosemicarbazide is then subjected to acid-catalyzed cyclization. The use of concentrated sulfuric acid at 0°C to room temperature is a standard and effective method for this transformation, leading to the formation of the 1,3,4-thiadiazole (B1197879) ring. youtube.com
Catalysis and Yield Optimization: The cyclization step is the critical phase where optimization is paramount. While concentrated H₂SO₄ is effective, the reaction can be exothermic and may require careful temperature control to minimize side reactions and charring, thereby maximizing the yield. Alternative dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) could also be employed, potentially under milder conditions.
Optimization of the reaction would involve:
Temperature Control: Maintaining low temperatures (0-10 °C) during the addition of the acylthiosemicarbazide to the acid can prevent degradation.
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Work-up Procedure: Careful quenching of the acidic reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide), is crucial for the clean isolation of the product.
Functionalization and Derivatization Strategies for the Thiadiazole Core and Phenyl Moiety
The title compound serves as a versatile building block for further chemical elaboration, owing to its three distinct points of reactivity: the exocyclic amine, the 2-iodophenyl group, and the thiadiazole ring itself.
The exocyclic 2-amino group is a potent nucleophile and can readily undergo a variety of chemical transformations.
Acylation: The amine can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with chloroacetyl chloride yields an N-(chloroacetyl) derivative, which is a useful intermediate for further nucleophilic substitution reactions. connectjournals.com
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) provides sulfonamide derivatives.
Schiff Base Formation: Condensation with various aldehydes or ketones leads to the formation of Schiff bases (imines), which can serve as ligands or be further reduced to secondary amines.
Diazotization: The amino group can be diazotized and subsequently replaced, although this can be challenging and may affect the stability of the heterocyclic ring.
The carbon-iodine bond on the phenyl ring is a key functional handle for modern cross-coupling reactions, allowing for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly powerful in this context.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comrsc.org This would transform the 2-iodophenyl group into a 2-arylphenyl (biphenyl) substituent.
Sonogashira Coupling: The coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, introduces an alkynyl substituent. organic-chemistry.orgresearchgate.netnih.gov This provides a linear, rigid extension to the molecular scaffold.
Heck Coupling: This reaction forms a C-C bond between the aryl iodide and an alkene, resulting in a styrenyl-type substituent at the 2-position of the phenyl ring. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the aryl iodide with a primary or secondary amine, converting the iodo group into an amino or substituted amino group. nih.govwikipedia.org
The table below summarizes these key transformations.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (sp²-sp²) | 2-(Aryl)phenyl substituent |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp²-sp) | 2-(Alkynyl)phenyl substituent |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (sp²-sp²) | 2-(Alkenyl)phenyl substituent |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base | C-N | 2-(Amino)phenyl substituent |
The existing functional groups can be utilized to construct new fused or linked heterocyclic systems, leading to significant scaffold diversification.
Fused Triazole Formation: The 2-amino-1,3,4-thiadiazole system contains a vicinal endo-exo arrangement of nitrogen atoms (N3 of the ring and the exocyclic amine). This arrangement is suitable for constructing fused 1,2,4-triazole (B32235) rings. For example, reaction with orthoesters or other one-carbon synthons can lead to the formation of a thiadiazolo[3,2-a] nih.govnih.govresearchgate.nettriazole core.
Pyrimidine (B1678525) Ring Annulation: The reaction of 2-amino-1,3,4-thiadiazoles with 1,3-dicarbonyl compounds, such as 2,4-pentanedione, can lead to the formation of pyrimidine rings. researchgate.net This reaction proceeds through condensation and subsequent cyclization.
Intramolecular Cyclization: The 2-iodophenyl and 2-amino groups are positioned for potential intramolecular cyclization. For example, after acylation of the amino group, an intramolecular Heck reaction could be envisioned. More directly, an intramolecular Buchwald-Hartwig or Ullmann-type coupling between the iodine atom and the nitrogen of the exocyclic amine (or a derivative) could be used to construct a fused six-membered diazepine-like ring system, creating a dibenzo[b,f]thiadiazolo[3,2-d] nih.govresearchgate.netdiazepine scaffold or a related structure. researchgate.net
Advancements in Green Chemistry Principles Applied to the Synthesis of this compound
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. The synthesis of this compound and its derivatives can be made more sustainable through several approaches.
Energy-Efficient Methods: Microwave irradiation and ultrasonication are two techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. researchgate.netresearchgate.net The synthesis of thiadiazole derivatives has been shown to benefit from these energy sources.
Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or bio-derived solvents like dimethylisosorbide) is a key goal. nih.gov For catalytic reactions, using environmentally benign catalysts, such as the basic catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), can be advantageous.
One-Pot Syntheses: As mentioned previously, one-pot procedures, such as the PPE-mediated synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids, improve atom economy and process efficiency by minimizing intermediate isolation and purification steps. researchgate.net This reduces solvent waste and energy consumption.
Solvent-Free Reactions: Grinding techniques, where reactants are mixed in the solid state, sometimes with a catalytic amount of a solid support like basic alumina, represent an ideal green chemistry approach by completely eliminating the need for a solvent. wikipedia.org
By integrating these principles, the synthesis of the target compound can be performed in a more cost-effective, efficient, and environmentally responsible manner.
Advanced Structural Elucidation and Conformational Analysis of 5 2 Iodophenyl 1,3,4 Thiadiazol 2 Amine
Single-Crystal X-ray Diffraction: Elucidating Solid-State Molecular Geometry, Tautomeric Forms, and Supramolecular Interactions
While the specific crystal structure of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine is not detailed in publicly available literature, extensive crystallographic data for closely related analogs, particularly 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, offer significant insights into its expected solid-state architecture.
Molecular Geometry The solid-state structure of these 5-aryl-1,3,4-thiadiazol-2-amines confirms the presence of the 2-amino tautomer, as opposed to the imino form. The core structure consists of a planar 1,3,4-thiadiazole (B1197879) ring connected to a phenyl ring at the C5 position. A key geometric parameter is the dihedral angle between these two rings, which is dictated by steric and electronic effects of the substituents. For the analogous compound 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, this dihedral angle is 48.35 (3)°. nih.gov Other 2-substituted analogs, such as 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine, show conformational polymorphism, with two independent molecules in the asymmetric unit exhibiting different dihedral angles of 32.25 (3)° and 74.50 (3)°. This variability highlights the conformational flexibility around the C-C single bond connecting the two aromatic systems.
Table 1: Comparative Crystallographic Data of an Analogous Compound
| Parameter | 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine nih.gov |
| Formula | C₈H₆BrN₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.869 (3) |
| b (Å) | 8.0250 (16) |
| c (Å) | 7.9480 (16) |
| β (°) | 97.43 (3) |
| Volume (ų) | 940.4 (3) |
| Z | 4 |
Tautomeric Forms Crystallographic studies consistently show that 2-amino-1,3,4-thiadiazole (B1665364) derivatives exist predominantly in the amino form in the solid state. This is characterized by the exocyclic C-N bond length, which is consistent with a single bond, and the localization of hydrogen atoms on the exocyclic nitrogen. This arrangement is favored as it maintains the aromaticity of the thiadiazole ring.
Supramolecular Interactions The crystal packing of 5-aryl-1,3,4-thiadiazol-2-amines is heavily influenced by a network of non-covalent interactions, which assemble the molecules into higher-order structures.
Hydrogen Bonding : The most prominent interaction is the intermolecular N-H···N hydrogen bond, where the amino group acts as a donor and a nitrogen atom of the thiadiazole ring on an adjacent molecule acts as an acceptor. nih.govnih.gov These interactions typically link the molecules into centrosymmetric dimers or infinite one-dimensional chains. researchgate.netnih.gov In the case of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, these hydrogen bonds are crucial for stabilizing the crystal structure. nih.gov
Table 2: Hydrogen-Bond Geometry for an Analogous Compound (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
| N—H···N | 0.86 | 2.06 | 2.896 (7) | 163 |
| N—H···N | 0.86 | 2.27 | 3.092 (7) | 160 |
| Data for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine nih.gov |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamic Processes
High-resolution NMR spectroscopy provides definitive structural confirmation of this compound in solution and offers insights into its dynamic behavior.
¹H-NMR Spectroscopy The ¹H-NMR spectrum is characterized by distinct signals for the aromatic protons of the iodophenyl ring and the protons of the primary amine group.
Aromatic Protons : The protons on the 2-iodophenyl ring are expected to resonate in the downfield region, typically between δ 7.20 and 8.30 ppm, consistent with other 5-aryl-1,3,4-thiadiazole derivatives. dergipark.org.tr The substitution pattern and the electronic effects of the iodine atom and the thiadiazole ring will lead to a complex splitting pattern for these four protons.
Amine Protons : The two protons of the -NH₂ group typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and exchange phenomena. In DMSO-d₆, this signal is often observed between δ 7.0 and 8.0 ppm and is readily exchanged upon addition of D₂O.
¹³C-NMR Spectroscopy The ¹³C-NMR spectrum provides key information about the carbon skeleton.
Thiadiazole Carbons : The two carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded and appear at characteristic downfield shifts. The carbon atom attached to the amino group (C2) is typically found in the range of δ 167–169 ppm, while the carbon attached to the iodophenyl ring (C5) resonates around δ 159–163 ppm. dergipark.org.tr
Aromatic Carbons : The carbons of the iodophenyl ring will appear in the typical aromatic region (δ 110–150 ppm). The carbon atom directly bonded to the iodine (C-I) will show a characteristic upfield shift compared to the other aromatic carbons due to the heavy atom effect.
Table 3: Typical NMR Chemical Shift Ranges for 5-Aryl-1,3,4-thiadiazol-2-amine Scaffolds
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic (Ar-H) | 7.23 - 8.27 | dergipark.org.tr |
| Amine (-NH₂) | Variable, often broad (7.0 - 8.0 in DMSO) | ||
| ¹³C | Thiadiazole (C-NH₂) | 167 - 169 | dergipark.org.tr |
| Thiadiazole (C-Ar) | 159 - 163 | dergipark.org.tr | |
| Aromatic (Ar-C) | 112 - 130 | researchgate.net |
Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Hydrogen Bonding and Electronic Delocalization
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman, are powerful tools for identifying functional groups and probing the nature of chemical bonds and intermolecular interactions within this compound.
The FTIR spectrum of related 2-amino-1,3,4-thiadiazole derivatives displays several characteristic absorption bands that confirm its molecular structure.
N-H Vibrations : The primary amine group gives rise to characteristic stretching vibrations, typically observed in the 3100–3400 cm⁻¹ region. The presence of multiple bands or a broad band in this area is indicative of intermolecular hydrogen bonding (N-H···N) in the solid state. The N-H bending (scissoring) vibration usually appears around 1620–1650 cm⁻¹.
C=N and C=C Vibrations : The stretching vibration of the C=N bond within the thiadiazole ring is a key diagnostic peak, generally found in the 1590–1636 cm⁻¹ range. researchgate.net This region often overlaps with the C=C stretching vibrations from the aromatic phenyl ring.
Ring Vibrations : The characteristic vibrations of the thiadiazole ring, including C-S stretching, are typically located in the fingerprint region below 1400 cm⁻¹, with a notable C-S-C mode often cited between 812-854 cm⁻¹. researchgate.net
Aromatic C-H Vibrations : Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear between 700-900 cm⁻¹, providing information about the substitution pattern of the phenyl ring.
The position and broadness of the N-H stretching bands are particularly sensitive to the strength and nature of hydrogen bonding, providing a direct spectroscopic probe of the supramolecular assembly discussed in the crystallographic analysis.
Table 4: Characteristic FTIR Absorption Frequencies for 2-Amino-5-Aryl-1,3,4-thiadiazole Structures
| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Reference |
| N-H Stretching | Primary Amine (-NH₂) | 3100 - 3400 | researchgate.net |
| C-H Stretching | Aromatic | ~3050 | jmchemsci.com |
| N-H Bending | Primary Amine (-NH₂) | ~1620 | jmchemsci.com |
| C=N Stretching | Thiadiazole Ring | 1590 - 1636 | researchgate.net |
| C=C Stretching | Aromatic Ring | ~1500 - 1580 | jmchemsci.com |
| C-S-C Vibration | Thiadiazole Ring | 812 - 854 | researchgate.net |
Chiroptical Spectroscopy (if applicable for chiral derivatives) for Absolute Configuration Determination and Stereochemical Insights
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to analyze chiral molecules. The parent compound, this compound, is achiral as it does not possess any stereogenic centers and is not subject to atropisomerism that would confer chirality.
Therefore, chiroptical spectroscopy is not applicable to the structural elucidation of this compound. No studies involving chiral derivatives of this compound were identified, precluding any discussion on the determination of absolute configuration or other stereochemical insights via these methods.
Computational Chemistry and Theoretical Modeling of 5 2 Iodophenyl 1,3,4 Thiadiazol 2 Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study 2-amino-1,3,4-thiadiazole (B1665364) derivatives. researchgate.net These calculations provide optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govdergipark.org.tr
The electronic structure is often analyzed through the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are critical reactivity descriptors. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. For 1,3,4-thiadiazole (B1197879) derivatives, studies have shown that electronegative substituents can reduce the HOMO-LUMO energy gap, influencing the molecule's electronic and absorption properties. dergipark.org.tr
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge delocalization, hyperconjugative interactions, and the strength of intra- and intermolecular bonds, such as hydrogen bonding. acs.orgresearchgate.net These calculations help in understanding the movement of electron clouds from donor to acceptor orbitals within the molecule, which can explain its stability and polarization. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's behavior.
Table 1: Key Global Reactivity Descriptors Calculated from FMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Signifies resistance to deformation of the electron cloud. sci-hub.se |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule is polarized. sci-hub.se |
| Electronegativity (χ) | -μ | The power of an atom in a molecule to attract electrons. sci-hub.se |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the capacity of a species to accept electrons. sci-hub.se |
These quantum chemical parameters are invaluable for predicting the reactivity and potential interaction sites of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, MD simulations are essential for exploring the conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt. These simulations reveal the most stable conformations and the energy barriers between them.
MD is a powerful tool in drug discovery for understanding various biological events and ligand-enzyme interactions. tandfonline.comresearchgate.net By simulating the molecule in different solvent environments (e.g., water, DMSO), researchers can study solvation effects. The solvent can significantly influence a molecule's conformation and its interactions with other molecules. The Polarizable Continuum Model (PCM) is one such method used to explore solvent effects in computational calculations. researchgate.net
For 1,3,4-thiadiazole derivatives, MD simulations have been used to investigate the stability of ligand-enzyme complexes, providing insights into the binding mechanisms. tandfonline.comnih.gov These simulations can track the trajectory of the ligand within a protein's binding site, revealing key interactions and their stability over time, which complements the static picture provided by molecular docking.
Molecular Docking and Binding Free Energy Calculations for Understanding Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen virtual compound libraries and to propose binding modes for potential drug candidates. nih.gov For derivatives of 1,3,4-thiadiazole, molecular docking studies have been performed against a wide array of biological targets, including enzymes and receptors implicated in cancer, microbial infections, and other diseases. nih.govresearchgate.netmdpi.com
Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and pi-sulfur interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com For instance, studies on 1,3,4-thiadiazole derivatives have identified hydrogen bond interactions with key amino acid residues like Arginine (Arg) and Phenylalanine (Phe) and pi-sulfur interactions involving the thiadiazole ring. nih.govnih.gov
Following docking, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, are often performed to provide a more quantitative estimate of the binding affinity. researchgate.net These calculations help to rank different compounds and to validate the docking poses.
Table 2: Examples of Protein Targets and Interactions for 1,3,4-Thiadiazole Derivatives
| Protein Target | Disease Area | Key Interacting Residues (Example) | Types of Interactions |
|---|---|---|---|
| SHP2 Allosteric Site | Cancer | Thr108, Arg111, Phe113 | Hydrogen Bonds nih.gov |
| ADP-sugar pyrophosphatase | Cancer | N/A | Hydrogen Bonds researchgate.net |
| Staphylococcus epidermidis protein | Bacterial Infection | Arg108, Pro47, Cys200 | Hydrogen Bonds, Pi-Sulphur nih.gov |
| Dihydrofolate Reductase (DHFR) | Cancer | N/A | Intercalative Binding nih.govresearchgate.net |
| Fibroblast Stromelysin-1 | Cancer | N/A | Hydrogen Bonds, Hydrophobic mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Mechanistic Hypotheses Generation
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are instrumental in drug design for predicting the activity of novel compounds and for optimizing lead structures. nih.govtandfonline.com
For 1,3,4-thiadiazole derivatives, 3D-QSAR studies have been successfully employed to develop models for anticonvulsant and other activities. nih.gov These models use various molecular descriptors—physicochemical, electronic, and topological—to quantify aspects of the molecular structure. The resulting models can graphically interpret the results in terms of master grids, showing which steric and electrostatic fields are favorable or unfavorable for activity. nih.gov QSAR studies have indicated that factors like branching and the complexity of ring substituents can increase the inhibitory activity of certain thiadiazole derivatives. tandfonline.com
Pharmacophore modeling, a related technique, involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. This "pharmacophore" serves as a template for designing new molecules with potentially higher activity. For 1,3,4-thiadiazole derivatives, pharmacophore models can help generate hypotheses about their mechanism of action by highlighting the crucial features required for interaction with a biological target.
In Silico Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. For 1,3,4-thiadiazole derivatives, DFT calculations have been used to predict FT-IR, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. nih.govdergipark.org.tr
The Gauge-Including Atomic Orbital (GIAO) method, often combined with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.govtandfonline.com Comparing these calculated spectra with experimental data can confirm the proposed structure of a synthesized compound. rsc.org While calculations for many nuclei are often reliable, the presence of heavier atoms like sulfur in the thiadiazole ring can sometimes lead to less satisfactory correlations between calculated and experimental chemical shifts. tandfonline.com
Furthermore, computational chemistry can be used to explore potential reaction pathways for the synthesis or degradation of a molecule. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction mechanisms. For example, theoretical studies on 2-amino-1,3,4-thiadiazole derivatives have investigated the energetics of tautomerization between amino and imine forms, providing insight into which form is more stable under different conditions. researchgate.netacs.org
Table 3: Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Representative 1,3,4-Thiadiazole Ring
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C2 (Thiadiazole) | 163.5 - 169.0 | ~169.4 |
| C5 (Thiadiazole) | 158.4 - 162.9 | ~165.1 |
Note: Data is generalized from studies on various 5-substituted-N-aryl-1,3,4-thiadiazol-2-amines. nih.govdergipark.org.trresearchgate.net The exact values depend on the specific substituents and computational methods used.
Mechanistic Investigations of Biological Activity and Molecular Interactions of 5 2 Iodophenyl 1,3,4 Thiadiazol 2 Amine
Enzyme Kinetic Studies: Unraveling Mechanisms of Inhibition or Activation
While direct enzyme kinetic studies on 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine are not extensively documented in publicly available literature, the broader class of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been identified as inhibitors of various enzymes. Notably, this class of compounds has shown inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. researchgate.nettandfonline.com The sulfonamide derivatives of 5-amino-1,3,4-thiadiazole are well-known CA inhibitors. tandfonline.com
The mechanism of action for many 1,3,4-thiadiazole-based inhibitors involves the interaction of the heterocyclic ring's nitrogen and sulfur atoms with the enzyme's active site, including coordination with metal ions like the zinc ion in carbonic anhydrase. researchgate.netrsc.org The nature and position of the substituent on the phenyl ring can significantly modulate the inhibitory potency and selectivity. For this compound, the iodine atom at the ortho position could influence the compound's conformation and electronic properties, thereby affecting its binding kinetics to target enzymes. Further kinetic studies, such as Michaelis-Menten analysis, would be necessary to determine the precise nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify key parameters like the inhibition constant (Kᵢ).
Other enzymatic targets for thiadiazole derivatives include various kinases, where they can act as ATP-competitive inhibitors. nih.govnih.gov The heteroatoms of the thiadiazole ring are capable of forming crucial interactions with biological targets, including key kinases implicated in tumorigenesis. nih.gov
Receptor Binding Studies: Characterization of Affinities and Modes of Interaction
Derivatives of thiazole (B1198619) and thiadiazole have emerged as a significant class of adenosine (B11128) receptor antagonists, with a particular focus on the A3 subtype. nih.govnih.gov The adenosine A3 receptor, a G-protein coupled receptor, is a potential therapeutic target for conditions like inflammation, cancer, and glaucoma. nih.govresearchgate.net
Structure-activity relationship (SAR) studies on a series of 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives have demonstrated that modifications to the amino group and the phenyl ring can lead to subnanomolar binding affinities at the human adenosine A3 receptor. nih.gov For instance, N-[3-(4-methoxy-phenyl)- nih.govnih.govrsc.orgthiadiazol-5-yl]-acetamide was identified as a potent A3 antagonist with a Kᵢ value of 0.79 nM. nih.gov
Table 1: Representative Binding Affinities of Thiadiazole Derivatives at Adenosine Receptors
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| N-[3-(4-methoxy-phenyl)- nih.govnih.govrsc.orgthiadiazol-5-yl]-acetamide | Human A3 | 0.79 |
| LUF5417 (N-(3-phenyl-1,2,4-thiadiazole-5-yl)-4-methoxybenzamide) | Human A3 | 82 |
| VUF5472 (N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide) | Adenosine A1 | 20 |
Data sourced from related thiadiazole derivative studies to illustrate potential receptor interactions. nih.govnih.gov
Cellular Pathway Analysis: In Vitro Probing of Specific Biological Mechanisms
The anticancer properties of 1,3,4-thiadiazole (B1197879) derivatives are often linked to their ability to induce apoptosis and modulate the cell cycle in cancer cells. nih.govresearchgate.net Studies on related compounds provide a framework for the potential cellular mechanisms of this compound.
For example, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been shown to induce cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cancer cells, respectively. researchgate.netnih.gov This cell cycle disruption is a key mechanism for inhibiting tumor growth. Furthermore, these compounds were observed to significantly increase the Bax/Bcl-2 ratio and the levels of caspase 9, indicating that their cytotoxic effect is mediated through the induction of apoptotic cell death. researchgate.netnih.gov
The process of apoptosis can be initiated through caspase-dependent pathways. researchgate.netsemanticscholar.org Research on N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide derivatives demonstrated their ability to induce apoptosis via such a pathway. researchgate.net It is plausible that this compound could exert similar effects, with the iodophenyl moiety potentially influencing the compound's uptake, localization, and interaction with cellular components involved in these pathways.
Table 2: Effects of 5-Aryl-1,3,4-Thiadiazole Derivatives on Cellular Processes
| Compound Derivative | Cell Line | Observed Effect |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | HepG2 | Cell cycle arrest at S phase, increased Bax/Bcl-2 ratio, increased caspase 9 |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | MCF-7 | Cell cycle arrest at G2/M phase, increased Bax/Bcl-2 ratio, increased caspase 9 |
| N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide derivative | Various | Induction of apoptosis via caspase-dependent pathway |
This table summarizes findings from studies on structurally related compounds. researchgate.netnih.govresearchgate.net
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Deconvolution
The biological activity of 5-aryl-1,3,4-thiadiazol-2-amines is highly dependent on the nature and position of the substituents on the phenyl ring. mdpi.comrasayanjournal.co.in SAR studies on various derivatives have provided valuable insights into the structural requirements for different biological activities.
For anticancer activity, the presence of an aromatic ring and electron-withdrawing substituents on the phenyl ring has been shown to promote cytotoxicity. mdpi.com For instance, in a series of N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amines, derivatives with 4-fluorophenyl and 4-nitrophenyl groups demonstrated higher inhibitory activities against breast cancer cells than the reference drug cisplatin. mdpi.com In another study, compounds with a methoxy (B1213986) group (an electron-donating group) on the aryl moiety showed promising antitumor activity, suggesting that the electronic properties of the substituent play a crucial role. nih.gov The position of the substituent is also critical; a study on tolyl-substituted hydrazones indicated a preference for para-substitution over meta- or ortho-positions for antitumor potency. acs.org
The iodine atom in this compound is an electron-withdrawing group, which, based on general SAR trends, could contribute positively to its anticancer potential. Its ortho position, however, might introduce steric hindrance that could affect binding to certain targets. Halogenated compounds have been noted for their potential to enhance antimicrobial and antifungal effects. nih.gov
From a structure-mechanism perspective, the ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine (B1678525) allows it to interfere with DNA replication processes. mdpi.comresearchgate.net The substituents on the core structure modulate the compound's ability to interact with specific molecular targets, thereby defining its precise mechanism of action, be it enzyme inhibition, receptor antagonism, or disruption of cellular pathways.
Identification and Validation of Molecular Targets and Ligand-Target Interactions
Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Based on studies of related compounds, several potential targets can be proposed.
As discussed in section 5.2, adenosine A3 receptors are a likely target, given the high affinity of many thiadiazole derivatives for this receptor. nih.gov Molecular docking studies have helped to visualize the ligand-receptor interactions, highlighting the importance of hydrogen bonding and hydrophobic interactions. nih.gov
Another potential target class is kinases , which are often implicated in cancer. Thiadiazole derivatives have been identified as inhibitors of various kinases, including VEGFR-2, BRAF kinase, and Abl kinase. nih.govacs.orgmdpi.com For example, molecular docking studies of hydrazono nih.govrsc.orgnih.govthiadiazoles with VEGFR-2 have shown interactions with key amino acid residues like GLU883. acs.org
Carbonic anhydrases also represent a validated target for certain 1,3,4-thiadiazole derivatives, particularly those with sulfonamide functionalities. researchgate.nettandfonline.com
The validation of these potential targets for this compound would require specific experimental assays, such as enzymatic assays, binding assays with purified proteins, and cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.
Investigation of Molecular Recognition Processes and Non-Covalent Interactions
The biological activity of a molecule is fundamentally governed by its ability to recognize and bind to its molecular target. This recognition is mediated by a variety of non-covalent interactions. For this compound, these interactions are expected to include:
Hydrogen Bonds: The amino group on the thiadiazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the ring can act as acceptors. rsc.org These interactions are crucial for binding to many biological targets, such as the N-H···N hydrogen bonds observed in the crystal structures of related compounds. rsc.orgnih.gov
Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact with nonpolar pockets in a protein's binding site.
π-π Stacking: The aromatic nature of both the phenyl and thiadiazole rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov
Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. This is a directional, non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site (e.g., a carbonyl oxygen or an aromatic ring) on the receptor. Halogen bonding can significantly contribute to binding affinity and selectivity.
Emerging Research Applications and Future Trajectories for 5 2 Iodophenyl 1,3,4 Thiadiazol 2 Amine
Rational Design and Development of Next-Generation Chemical Probes Based on the 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine Scaffold
The 1,3,4-thiadiazole (B1197879) ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile structural framework for designing compounds with a wide range of biological activities. nih.govresearchgate.net The unique chemical properties of this five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, make it a valuable core for developing novel therapeutic agents. nih.govresearchgate.net The 2-amino-1,3,4-thiadiazole (B1665364) moiety, in particular, serves as a crucial building block for creating new pharmacologically active derivatives due to the reactivity of its amine group. researchgate.net
The rational design of new chemical probes often involves modifying the core this compound structure to enhance its interaction with specific biological targets. For instance, the introduction of different substituents on the phenyl ring or the amine group can significantly alter the compound's properties. The presence of the iodine atom at the ortho position of the phenyl ring offers a site for further chemical modifications, such as cross-coupling reactions, to introduce new functional groups.
Researchers have successfully synthesized various derivatives of the 1,3,4-thiadiazole scaffold with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netsmolecule.com For example, attaching a p-tolyl sulfonamide moiety to a similar 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold was shown to enhance its cytotoxic activity. ekb.eg Another study involved attaching substituted piperazines to a 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole scaffold through an acetamide (B32628) linker, resulting in new hybrids with potential antitumor activity. mdpi.com These examples highlight the adaptability of the 1,3,4-thiadiazole scaffold for creating a library of compounds with tailored biological functions.
Table 1: Examples of Bioactive 1,3,4-Thiadiazole Derivatives
| Parent Scaffold | Modification | Observed Biological Activity |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Addition of a p-tolyl sulfonamide moiety | Enhanced cytotoxic activity ekb.eg |
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | Attachment of substituted piperazines via an acetamide linker | Potential antitumor activity mdpi.com |
| 2-amino-1,3,4-thiadiazole | General derivatization | Antimicrobial properties researchgate.net |
| Indolin-2-one and 1,3,4-thiadiazole | Molecular hybridization | Anticancer activity nih.gov |
Exploration of the Compound as a Component in Advanced Functional Materials (e.g., Organic Semiconductors, Self-Assembled Systems)
While the primary focus of research on 1,3,4-thiadiazole derivatives has been in medicinal chemistry, their unique structural and electronic properties also make them interesting candidates for materials science applications. The planar nature of the thiadiazole ring and the potential for π-π stacking interactions suggest that derivatives of this compound could be explored as components in organic semiconductors. nih.gov
Methodological Advancements in High-Throughput Screening for Mechanistic Leads
High-throughput screening (HTS) is a key technology in drug discovery for rapidly testing large numbers of compounds for their biological activity. The 1,3,4-thiadiazole scaffold, being a privileged structure, is frequently included in compound libraries for HTS campaigns. nih.gov The development of efficient synthetic methods for producing a diverse range of 1,3,4-thiadiazole derivatives is crucial for the success of these screening efforts.
Recent advancements in synthetic chemistry have focused on developing one-pot synthesis methods for 2-amino-1,3,4-thiadiazoles to avoid the use of toxic reagents and streamline the production of these compounds. mdpi.com Such methodological improvements are vital for generating large and diverse chemical libraries required for HTS. Once a "hit" compound like this compound is identified from a screen, further studies are conducted to understand its mechanism of action and to identify its specific molecular target.
Integration of Cheminformatics and Artificial Intelligence in the Discovery and Optimization Process
Cheminformatics and artificial intelligence (AI) are increasingly being used to accelerate the drug discovery and development process. These computational tools can be applied to the design and optimization of new derivatives based on the this compound scaffold. nih.gov
Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, is often used to screen virtual libraries of compounds against a specific biological target. nih.gov For example, molecular docking studies have been used to investigate the binding of 1,3,4-thiadiazole derivatives to enzymes like dihydrofolate reductase, a target for anticancer drugs. nih.gov
Machine learning algorithms can also be employed to analyze the structure-activity relationships (SAR) of a series of compounds, helping to identify the key structural features responsible for their biological activity. This information can then be used to guide the design of new, more potent, and selective compounds. nih.gov
Addressing Challenges and Future Opportunities in the Fundamental Research of this compound
While the 1,3,4-thiadiazole scaffold holds significant promise, there are challenges that need to be addressed in the fundamental research of compounds like this compound. A key challenge is to fully elucidate the mechanism of action for its various reported biological activities. Further research is needed to identify the specific cellular targets and pathways that are modulated by this compound and its derivatives.
Future opportunities in this area include the exploration of this scaffold for new therapeutic applications beyond the currently reported activities. The versatility of the 1,3,4-thiadiazole ring system suggests that it could be a valuable starting point for the development of drugs for a wide range of diseases. mdpi.com Additionally, a deeper understanding of the structure-property relationships will be crucial for designing next-generation compounds with improved efficacy and safety profiles. The continued development of novel synthetic methodologies will also be essential for accessing new and diverse chemical space around this privileged scaffold. mdpi.com
Q & A
How can the synthesis of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine be optimized to improve yield and purity?
Basic Question
The synthesis of thiadiazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine are synthesized by reacting isonicotinoyl hydrazide with potassium thiocyanate, followed by cyclization using concentrated sulfuric acid . Optimizing reaction parameters (e.g., temperature, stoichiometry of iodine in potassium iodide for iodination, or pH adjustment during precipitation) can enhance yield. For instance, adjusting the pH to 8–9 with ammonia during precipitation improves product isolation .
What advanced techniques are critical for resolving structural contradictions in this compound derivatives?
Advanced Question
Single-crystal X-ray diffraction (SC-XRD) is essential for resolving structural ambiguities. For example, studies on 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine revealed two distinct molecules in the asymmetric unit with dihedral angles of 18.2° and 30.3° between thiadiazole and aromatic rings, highlighting conformational flexibility . Discrepancies in bond lengths or angles (e.g., C–S vs. C–N) can be reconciled using density functional theory (DFT) calculations, as demonstrated for 5-difluoromethyl-1,3,4-thiadiazole-2-amine .
How can computational methods predict the biological activity of this compound analogs?
Advanced Question
DFT and molecular docking are key for predicting bioactivity. For instance, vibrational spectra and molecular electrostatic potential (MEP) maps generated via DFT for 5-difluoromethyl-1,3,4-thiadiazole-2-amine revealed charge distribution patterns correlating with antifungal activity . Similarly, docking studies can model interactions with target enzymes (e.g., cytochrome P450 for insecticidal activity) .
What experimental strategies validate the regioselectivity of iodine substitution in thiadiazole synthesis?
Advanced Question
Regioselectivity in iodination can be confirmed using nuclear magnetic resonance (NMR) and mass spectrometry. For example, in the synthesis of 5-(2-iodophenyl) derivatives, NOESY or HSQC spectra can distinguish between ortho, meta, and para substitutions. Isotopic labeling (e.g., using Na¹²⁵I) combined with HPLC-MS analysis provides further validation .
How do intermolecular interactions influence the supramolecular assembly of thiadiazole derivatives?
Advanced Question
Hydrogen bonding and π-π stacking dictate crystal packing. In 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, N–H⋯N hydrogen bonds form chains along the b-axis, while dihedral angles (e.g., 21.5° between thiadiazole and benzene rings) affect molecular stacking . Hirshfeld surface analysis can quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
What methodologies address discrepancies in biological activity data across thiadiazole studies?
Advanced Question
Contradictions often arise from assay variability (e.g., cell lines vs. in vivo models). A meta-analysis approach, as used for 1,3,4-thiadiazole antifungals, can identify confounding factors like solvent polarity or microbial strain specificity . Dose-response curves and IC50/EC50 comparisons under standardized conditions (e.g., CLSI guidelines) improve reproducibility .
How can spectroscopic techniques distinguish tautomeric forms of this compound?
Basic Question
¹H/¹³C NMR and IR spectroscopy are critical. For example, NH₂ group vibrations in IR (~3400 cm⁻¹) and proton coupling patterns in NMR differentiate thione-thiol tautomers. In 5-(pyridin-4-yl) analogs, NH protons resonate at δ 7.8–8.2 ppm, while tautomeric shifts alter peak splitting .
What mechanistic insights guide the design of thiadiazole-based enzyme inhibitors?
Advanced Question
Mechanistic studies using stopped-flow kinetics or fluorescence quenching reveal inhibition pathways. For example, Mn(II)-catalyzed reactions of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine show radical intermediates, suggesting redox-dependent enzyme inhibition . Transition-state analogs (e.g., tetrahedral intermediates for hydrolases) can be modeled using DFT .
How do solvent and catalyst choices affect cyclocondensation efficiency in thiadiazole synthesis?
Basic Question
Polar aprotic solvents (e.g., DMF) and acid catalysts (e.g., H₂SO₄) enhance cyclization. For 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine, POCl3 in reflux conditions (90°C, 3 hours) achieved >80% yield, while NaOH-mediated cyclization required longer reaction times .
How can researchers link the electronic properties of this compound to its reactivity?
Advanced Question
Frontier molecular orbital (FMO) analysis via DFT quantifies reactivity. For 5-difluoromethyl derivatives, a small HOMO-LUMO gap (~4 eV) correlates with nucleophilic attack susceptibility at the thiadiazole ring . Electrochemical methods (e.g., cyclic voltammetry) can validate redox potentials for iodine-mediated coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
